REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]([CH2:7][O:8][CH2:9]Cl)=[CH:5][CH:4]=1.[Cl:13][C:14]1[CH:15]=[N:16][C:17](=[O:20])[NH:18][CH:19]=1>>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]([CH2:7][O:8][CH2:9][N:18]2[CH:19]=[C:14]([Cl:13])[CH:15]=[N:16][C:17]2=[O:20])=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(COCCl)C=C1
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
ClC=1C=NC(NC1)=O
|
Name
|
IR(KBr)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(COCN2C(N=CC(=C2)Cl)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |